1-(4-Chlorobutyl)-4-vinylbenzene
Description
1-(4-Chlorobutyl)-4-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a 4-chlorobutyl group at position 1 and a vinyl group (-CH=CH₂) at position 4. Its molecular formula is C₁₂H₁₅Cl, with a molecular weight of 194.45 g/mol. The compound is synthesized via alkylation reactions, as evidenced by methods applied to structurally similar molecules. For instance, reductive deoxygenation using Clemmensen’s reaction (zinc amalgam in acidic toluene) is a viable pathway for synthesizing chlorobutyl-substituted benzene derivatives .
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4-ethenylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10H2 |
InChI Key |
IJCANENWEKVZCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-vinylbenzene with 1-chlorobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 1-(4-Chlorobutyl)-4-vinylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobutyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
1-(4-Chlorobutyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorobutyl)-4-vinylbenzene exerts its effects involves its ability to participate in electrophilic and nucleophilic reactions. The vinyl group can undergo polymerization, while the 4-chlorobutyl group can engage in substitution reactions. These interactions are facilitated by the compound’s electronic structure, which allows it to act as both an electrophile and a nucleophile .
Comparison with Similar Compounds
Key Observations:
The vinyl group distinguishes it from halogen-only substituted analogs (e.g., ’s fluorophenyl derivative), enabling participation in polymerization or crosslinking reactions .
Molecular Weight and Bulk: The adamantyl-substituted analog () has a significantly higher molecular weight (238.37 g/mol) due to the bulky adamantane group, which may reduce solubility but improve thermal stability in polymers .
Synthetic Utility :
- Chlorobutyl-substituted compounds (e.g., and ) are frequently used as intermediates in pharmaceutical synthesis, leveraging their alkylation capacity .
- Vinyl-substituted derivatives (e.g., ) are prioritized in polymer chemistry due to their unsaturated bonds, which facilitate chain-growth polymerization .
Pharmaceutical Intermediates
1-(4-Chlorobutyl)-4-vinylbenzene shares structural motifs with haloperidol analogs, where chlorobutyl chains are critical for dopamine receptor binding . Its fluorinated analog () demonstrates the role of halogen substituents in modulating bioactivity and metabolic stability .
Polymer Chemistry
The vinyl group in 1-(4-Chlorobutyl)-4-vinylbenzene mirrors the functionality of 1-(1-adamantyl)-4-vinylbenzene, which forms copolymers with styrene and α-olefins.
Notes and Limitations
- Data Gaps : Direct physical property data (e.g., melting/boiling points) for 1-(4-Chlorobutyl)-4-vinylbenzene are unavailable in the provided evidence; inferences are drawn from structurally related compounds.
- Contradictions : focuses on fluorobenzene derivatives, which may exhibit different electronic effects compared to vinyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
